N-(4-ethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Overview
Description
“N-(4-ethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a complex organic compound. It contains a pyrrolo[1,2-a]pyrazine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrazine ring . The compound also has an ethoxyphenyl group and a phenyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolo[1,2-a]pyrazine core, with additional functional groups attached. These include an ethoxyphenyl group, a phenyl group, and a carboxamide group .
Scientific Research Applications
Anti-Tubercular Agent
This compound has been used in the design and synthesis of derivatives that have shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The compounds were found to be non-toxic to human cells, indicating their potential for further development .
Antimicrobial Agent
Pyrrolopyrazine derivatives, including the compound , have demonstrated antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .
Anti-Inflammatory Agent
The compound has shown anti-inflammatory properties . This suggests its potential use in the treatment of conditions characterized by inflammation .
Antioxidant Agent
The compound has been identified in a novel Streptomyces strain, where it exhibited strong antioxidant activity . This suggests its potential use in the prevention of free-radical associated diseases .
Anti-Tumor Agent
Pyrrolopyrazine derivatives have shown antitumor activity . This suggests the potential use of the compound in cancer treatment .
Kinase Inhibitory Agent
Pyrrolopyrazine derivatives have shown activity on kinase inhibition . This suggests the potential use of the compound in the treatment of diseases related to kinase activity .
Antibacterial Agent
The compound MSI45, extracted from the compound , showed a potent inhibitory effect on multidrug resistant S. aureus . This suggests its potential use in the treatment of bacterial infections .
Fluorophore in Bioimaging Applications
Pyrrolopyrazine derivatives have been used in the development of novel organic fluorophores, which play an important role in disease diagnosis and bioimaging applications . This suggests the potential use of the compound in biomedical research .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been reported to targetMycobacterium tuberculosis H37Ra , a strain of bacteria that causes tuberculosis.
Mode of Action
It’s known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra . The compound likely interacts with specific proteins or enzymes within the bacteria, inhibiting their function and leading to the death of the bacteria.
Biochemical Pathways
It’s known that similar compounds have been used in the treatment of tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of Mycobacterium tuberculosis.
Pharmacokinetics
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they are likely to be well-absorbed and distributed within the body to exert their therapeutic effects.
Result of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they are effective in inhibiting the growth of this bacterium and potentially leading to its death.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-2-27-19-12-10-18(11-13-19)23-22(26)25-16-15-24-14-6-9-20(24)21(25)17-7-4-3-5-8-17/h3-14,21H,2,15-16H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXDHGIOXYWTAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201136153 | |
Record name | N-(4-Ethoxyphenyl)-3,4-dihydro-1-phenylpyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201136153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |
CAS RN |
900012-18-2 | |
Record name | N-(4-Ethoxyphenyl)-3,4-dihydro-1-phenylpyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=900012-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Ethoxyphenyl)-3,4-dihydro-1-phenylpyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201136153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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